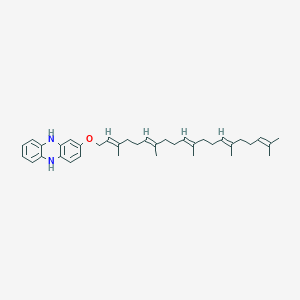
2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside: is a naturally occurring phenolic glycoside. It is commonly found in various plants and is known for its antioxidant properties. This compound is a derivative of hydroxytyrosol, which is a significant component of olive oil and is associated with numerous health benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside typically involves the glycosylation of hydroxytyrosol. One common method is the Koenigs-Knorr reaction, where hydroxytyrosol is reacted with a glycosyl donor in the presence of a catalyst such as silver carbonate or silver oxide. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent degradation of the reactants.
Industrial Production Methods
Industrial production of this compound can be achieved through biotransformation processes. For instance, whole cell cultures of certain microorganisms can be used to convert hydroxytyrosol into its glycoside form. This method is advantageous due to its high specificity and environmentally friendly nature.
化学反应分析
Types of Reactions
2-(3,4-Dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ester or ether derivatives.
科学研究应用
2-(3,4-Dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and the behavior of phenolic glycosides.
Biology: Investigated for its role in plant defense mechanisms and its antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
作用机制
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. Additionally, it modulates signaling pathways related to inflammation and apoptosis.
相似化合物的比较
Similar Compounds
Hydroxytyrosol: The aglycone form of 2-(3,4-Dihydroxyphenyl)ethyl b-D-glucopyranoside, known for its potent antioxidant properties.
Rutin: A glycoside of quercetin, also possessing strong antioxidant and anti-inflammatory activities.
Catechins: Found in tea, these compounds have similar antioxidant properties and health benefits.
Uniqueness
2-(3,4-Dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside is unique due to its glycosidic linkage, which enhances its solubility and stability compared to its aglycone form, hydroxytyrosol. This makes it more suitable for certain applications, such as in aqueous environments and formulations.
属性
分子式 |
C14H20O8 |
|---|---|
分子量 |
316.3 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O8/c15-6-10-11(18)12(19)13(20)14(22-10)21-4-3-7-1-2-8(16)9(17)5-7/h1-2,5,10-20H,3-4,6H2/t10-,11-,12+,13-,14-/m1/s1 |
InChI 键 |
PQQITYGQJLPDFC-RKQHYHRCSA-N |
SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)O)O)O)O)O |
手性 SMILES |
C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)O)O)O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one](/img/structure/B1232746.png)




![{4-[(2S)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1232752.png)




![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-(3-phenylpropoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1232758.png)

